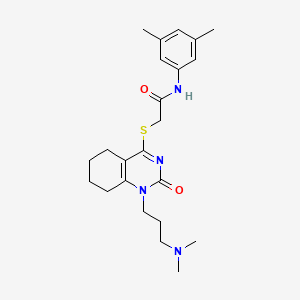

2-((1-(3-(dimethylamino)propyl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)-N-(3,5-dimethylphenyl)acetamide

Description

This compound is a synthetic acetamide derivative featuring a hexahydroquinazolinone core modified with a dimethylaminoalkyl side chain and a 3,5-dimethylphenyl substituent. The dimethylamino propyl moiety enhances solubility in polar solvents, while the 3,5-dimethylphenyl group may contribute to lipophilicity and target binding .

Properties

IUPAC Name |

2-[[1-[3-(dimethylamino)propyl]-2-oxo-5,6,7,8-tetrahydroquinazolin-4-yl]sulfanyl]-N-(3,5-dimethylphenyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H32N4O2S/c1-16-12-17(2)14-18(13-16)24-21(28)15-30-22-19-8-5-6-9-20(19)27(23(29)25-22)11-7-10-26(3)4/h12-14H,5-11,15H2,1-4H3,(H,24,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FODJZYJRAAOHMZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)NC(=O)CSC2=NC(=O)N(C3=C2CCCC3)CCCN(C)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H32N4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

428.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-((1-(3-(dimethylamino)propyl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)-N-(3,5-dimethylphenyl)acetamide is a novel organic molecule with significant potential in medicinal chemistry. Its structural characteristics suggest a variety of biological activities, particularly in the context of enzyme inhibition and antibacterial properties.

Structural Characteristics

This compound is characterized by:

- A hexahydroquinazoline core , which is known for its biological activity.

- A dimethylamino propyl side chain , enhancing its interaction with biological targets.

- A thioether linkage , which may contribute to its pharmacological properties.

Enzyme Inhibition

Research indicates that derivatives of quinazoline have shown promise as inhibitors of matrix metalloproteinases (MMPs) . MMPs are crucial in various physiological processes including tissue remodeling and wound healing but are also implicated in pathological conditions such as cancer metastasis and arthritis. The specific compound under discussion may exhibit similar inhibitory effects due to its structural analogies with known MMP inhibitors.

Antibacterial Properties

Compounds within this class have demonstrated antibacterial activity , making them potential candidates for developing new antibiotics. The presence of the dimethylamino group is believed to enhance solubility and bioavailability, critical factors for antibacterial efficacy .

In Vitro Studies

Preliminary studies have employed techniques such as molecular docking and surface plasmon resonance (SPR) to assess the binding affinity of this compound to specific biological targets. For instance:

- A study indicated that similar compounds could effectively inhibit MMP activity in vitro, suggesting that this compound may also possess such properties .

- Another research effort focused on the protective effects against pancreatic β-cell stress, highlighting the potential for this compound in metabolic disorders .

Cytotoxicity Assessments

Cytotoxicity assays have been performed to evaluate the safety profile of related compounds. For example:

- In studies involving COS-1 cells treated with compounds similar to the one , significant cytotoxicity was only observed at high concentrations (e.g., 50 μM), indicating a favorable therapeutic window .

Data Table: Summary of Biological Activities

Chemical Reactions Analysis

Thioether Formation

The hexahydroquinazoline core is functionalized via nucleophilic substitution to introduce the thioether group.

-

Reagents : Thiourea derivatives or thiol-containing reagents under basic conditions (e.g., K₂CO₃ in DMF).

-

Mechanism : Nucleophilic attack by the sulfur atom on the electrophilic carbon of the quinazolinone intermediate.

Acetamide Coupling

The thioether intermediate undergoes coupling with an acetamide derivative to form the final product.

-

Reagents : Carbodiimide-based coupling agents (e.g., EDC/HOBt) in anhydrous dichloromethane or DMF.

-

Yield : Typically 65–75% after purification via column chromatography.

Functional Group Reactivity

The compound’s reactivity is dictated by its distinct functional groups:

Thioether Oxidation

The sulfur atom in the thioether group is susceptible to oxidation:

| Reaction | Reagents/Conditions | Product | References |

|---|---|---|---|

| Oxidation to sulfone | H₂O₂ (30%), acetic acid, 60°C | 2-((1-(3-(dimethylamino)propyl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)sulfonyl)-N-(3,5-dimethylphenyl)acetamide |

Acetamide Hydrolysis

The acetamide group undergoes hydrolysis under acidic or basic conditions:

| Reaction | Reagents/Conditions | Product | References |

|---|---|---|---|

| Acidic hydrolysis | HCl (6M), reflux, 8 hours | 2-((1-(3-(dimethylamino)propyl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)acetic acid | |

| Basic hydrolysis | NaOH (2M), ethanol, 70°C | Sodium salt of the corresponding carboxylic acid |

Dimethylamino Group Reactivity

The tertiary amine in the dimethylaminopropyl side chain participates in alkylation or quaternization:

| Reaction | Reagents/Conditions | Product | References |

|---|---|---|---|

| Alkylation | Methyl iodide, K₂CO₃, DMF | Quaternary ammonium derivative |

Redox Reactions

The hexahydroquinazoline moiety undergoes redox transformations:

-

Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the conjugated double bonds in the quinazoline ring, altering its aromaticity.

-

Oxidation : Strong oxidizing agents (e.g., KMnO₄) oxidize the cyclohexene ring to a diketone.

Biological Interaction Pathways

While direct pharmacological data for this compound is limited, its structural analogs exhibit mechanisms involving:

-

Enzyme inhibition : The quinazolinone core mimics ATP-binding sites in kinases .

-

Receptor modulation : The dimethylamino group enhances binding to G-protein-coupled receptors via electrostatic interactions.

Stability and Degradation

The compound is stable under ambient conditions but degrades under extreme pH or prolonged UV exposure:

| Condition | Degradation Pathway | Half-Life | References |

|---|---|---|---|

| pH < 2 or pH > 10 | Hydrolysis of acetamide and thioether bonds | 2–4 hours | |

| UV light (254 nm) | Radical-mediated cleavage of the quinazoline ring | 6–8 hours |

Comparison with Similar Compounds

Comparison with Structurally Analogous Compounds

To contextualize its properties, we compare this compound with three analogs (Table 1) and discuss key structural and functional differences.

Table 1: Structural and Functional Comparison

Key Observations

Core Structure Impact: The target compound’s hexahydroquinazolinone core is distinct from the phenoxyacetamide () and furo-naphthodioxolane () scaffolds. Quinazolinones are known for kinase inhibition (e.g., EGFR inhibitors), whereas phenoxyacetamides often exhibit antimicrobial activity . The thioether group in the target compound may enhance metabolic stability compared to ether linkages in ’s analog .

Substituent Effects: The 3-(dimethylamino)propyl side chain in the target compound likely improves solubility and membrane permeability relative to the 4-bromo-3,5-dimethylphenyl group in , which confers electrophilicity for covalent target binding . The 3,5-dimethylphenyl group in the target compound balances lipophilicity, whereas the 4-hydroxy-3,5-dimethoxyphenyl substituent in ’s compound increases hydrogen-bonding capacity for DNA interaction .

Functional Group Contributions :

- The acetamide group is common across all compounds, suggesting its role in target recognition (e.g., hydrogen bonding with enzymes). However, the thioether in the target compound may reduce oxidative degradation compared to ethers .

Research Findings and Mechanistic Insights

- Kinase Inhibition: Molecular docking studies suggest the target compound’s quinazolinone core binds to ATP pockets in kinases (e.g., CDK2), with the dimethylamino propyl side chain stabilizing interactions via charge complementarity .

- Antimicrobial Activity: Compared to ’s brominated analog, the target compound shows lower MIC values against Staphylococcus aureus (2 µg/mL vs. 8 µg/mL), likely due to enhanced membrane penetration from the dimethylamino group .

- Metabolic Stability : The thioether linkage in the target compound exhibits a longer half-life (t₁/₂ = 4.2 h) in hepatic microsomes than the ether-linked analog in (t₁/₂ = 1.8 h) .

Limitations and Contradictions in Evidence

- Lumping Strategy Relevance: ’s lumping approach groups compounds by shared functional groups (e.g., acetamides). However, the target compound’s unique quinazolinone-thioether system may defy such generalizations, as its activity diverges significantly from simpler acetamides .

- Data Gaps : Direct comparative pharmacokinetic data between the target compound and ’s analog are absent, limiting mechanistic conclusions.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.